molecular formula C21H18N2O3 B5038688 ETHYL 3-AMINO-1-(3-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE

ETHYL 3-AMINO-1-(3-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE

Cat. No.: B5038688
M. Wt: 346.4 g/mol
InChI Key: UXKOKFCWXKARIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate: is a complex organic compound that belongs to the class of benzochromenes. . The unique structure of this compound, which includes a benzo[f]chromene core fused with a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ethanolic piperidine solution . This reaction leads to the formation of the desired benzochromene compound. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological activity being studied. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 3-amino-1-pyridin-3-yl-1H-benzo[f]chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)19-17(14-7-5-11-23-12-14)18-15-8-4-3-6-13(15)9-10-16(18)26-20(19)22/h3-12,17H,2,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKOKFCWXKARIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C4=CC=CC=C4C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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